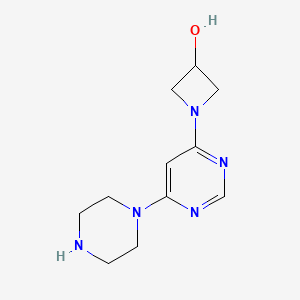
Chlorhydrate de (3-cyclohexyl-2-fluoropropyl)(méthyl)amine
Vue d'ensemble
Description
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C₁₂H₂₄FClN. It is a derivative of cyclohexylamine and contains a fluorine atom, which can influence its chemical properties and reactivity. This compound is often used in scientific research and various industrial applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride typically begins with cyclohexylamine and a suitable fluorinated alkyl halide.
Reaction Steps: The cyclohexylamine is first reacted with the fluorinated alkyl halide under controlled conditions to form the intermediate compound. This intermediate is then further reacted with methylamine to introduce the methyl group.
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis to increase production efficiency and reduce waste.
Applications De Recherche Scientifique
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Analyse Des Réactions Chimiques
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution Reactions: Substitution reactions can occur at various positions on the cyclohexyl ring or the fluorinated propyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexyl and fluorinated propyl derivatives.
Mécanisme D'action
The mechanism by which (3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules. The fluorine atom in the compound can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride: can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the fluorine atom and methyl group.
Fluorinated Propylamines: Similar fluorinated compounds but without the cyclohexyl ring.
Methylamines: Similar methyl group but without the fluorine atom and cyclohexyl ring.
Uniqueness: The presence of both the cyclohexyl ring and the fluorine atom makes (3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride unique compared to other similar compounds. This combination can lead to distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-cyclohexyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJPPJGJPPCDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CCCCC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)







